methyl 6-bromo-1-hydroxyisoquinoline-4-carboxylate
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Overview
Description
Methyl 6-bromo-1-hydroxyisoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H8BrNO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-hydroxyisoquinoline-4-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of 6-bromoisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-hydroxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted isoquinoline derivatives.
Oxidation: Isoquinoline-4-carboxylic acid derivatives.
Reduction: Isoquinoline-4-methanol derivatives.
Scientific Research Applications
Methyl 6-bromo-1-hydroxyisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-hydroxyisoquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-1-hydroxyisoquinoline-4-carboxylate
- Methyl 6-fluoro-1-hydroxyisoquinoline-4-carboxylate
- Methyl 6-iodo-1-hydroxyisoquinoline-4-carboxylate
Uniqueness
Methyl 6-bromo-1-hydroxyisoquinoline-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
2089978-70-9 |
---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
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